molecular formula C6H6N4O4 B565174 Nitrofurazone-13C,15N2 CAS No. 1217220-85-3

Nitrofurazone-13C,15N2

Cat. No. B565174
M. Wt: 201.117
InChI Key: IAIWVQXQOWNYOU-LTGGZAIESA-N
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Description

Nitrofurazone-13C,15N2, also known as Nitrofural-13C,15N2, is the 13C and 15N labeled Nitrofurazone . Nitrofurazone is a potential antibiotic that can be used topically to treat wounds, burns, ulcers, and skin infections to combat various microorganisms and to prepare surfactants .


Synthesis Analysis

The synthesis of Nitrofurazone-13C,15N2 involves 5-Nitro-2-furaldehyde semicarbazone-13C,15N2 .


Molecular Structure Analysis

The molecular formula of Nitrofurazone-13C,15N2 is C5(13C)H6N2(15N)2O4 . The molecular weight is 201.12 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Nitrofurazone-13C,15N2 .


Physical And Chemical Properties Analysis

Nitrofurazone-13C,15N2 is a yellow solid . It is soluble in DMSO .

Scientific Research Applications

Nitrofurazone and Clinical Use

Nitrofurazone, a nitrofuran antimicrobial agent, has been used for various medical purposes. Historically, nitrofurazone and nitrofurantoin have been the only nitrofurans established in clinical use, mainly for treating Gram-positive and Gram-negative bacterial infections. Nitrofurazone has found applications as a topical agent for burns and skin grafts and more recently, for the prophylaxis of catheter-associated urinary tract infections (CAUTIs). The development of a nitrofurazone-impregnated catheter has shown renewed interest in its effectiveness, particularly in preventing CAUTIs, highlighting the ongoing relevance of nitrofurans in combating bacterial resistance to anti-infective agents. This development reflects a broad spectrum of activity against resistant bacteria, underscoring the unique position of nitrofurans in contemporary medical practice due to their multiple mechanisms of action which may limit bacterial resistance development (Guay, 2012).

Nitrofurans in External Use and Drug Development

Further research into nitrofurans, including nitrofurazone, focuses on their external use and the development of new drug formulations. The antimicrobial action of nitrofuran derivatives, such as furacillin, furazolidone, and furazidin, is broad and significant, covering various dosage forms for both internal and external applications. Current research efforts are directed towards enhancing the solubility and dissolution rate of nitrofurans using solid dispersions with polymers, indicating an active pursuit of more effective and efficient nitrofuran-based therapies. These efforts include developing solid dosage forms like granules and tablets and soft dosage forms like gels, emphasizing the ongoing relevance and potential of nitrofurans in pharmaceutical development (Beliatskaya et al., 2019).

Safety And Hazards

Nitrofurazone-13C,15N2 is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, Carc. 2, Muta. 2, Repr. 2, Skin Sens. 1, STOT RE 2 . It is harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, may cause damage to organs (male reproductive organs) through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Future Directions

Nitrofurazone-13C,15N2 is currently used for proteomics research . Its future directions are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

[(E)-(5-nitrofuran-2-yl)methylideneamino](13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWVQXQOWNYOU-LTGGZAIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]/[15NH][13C](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676070
Record name (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrofurazone-13C,15N2

CAS RN

1217220-85-3
Record name (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217220-85-3
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